molecular formula C11H9NO3 B5752890 4-(3-hydroxy-2-pyridinyl)-1,2-benzenediol

4-(3-hydroxy-2-pyridinyl)-1,2-benzenediol

Cat. No. B5752890
M. Wt: 203.19 g/mol
InChI Key: WSUZJONHBCXHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-hydroxy-2-pyridinyl)-1,2-benzenediol, also known as 3-hydroxy-4-pyridinone (3,4-HOPO), is a chelating agent that has been extensively studied for its potential applications in the fields of medicine, environmental remediation, and nuclear waste management. This compound belongs to a family of molecules known as hydroxypyridinones, which have been shown to possess a high affinity for metal ions such as iron, copper, and zinc.

Mechanism of Action

The mechanism of action of 3,4-HOPO involves the chelation of metal ions, particularly iron, copper, and zinc. By binding to these metal ions, 3,4-HOPO is able to prevent their involvement in various biochemical processes, thereby inhibiting the growth and proliferation of cancer cells and protecting neurons from oxidative damage.
Biochemical and physiological effects:
Studies have shown that 3,4-HOPO is able to induce apoptosis (programmed cell death) in cancer cells, while also inhibiting angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Additionally, 3,4-HOPO has been shown to protect neurons from oxidative damage, which is a major contributor to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4-HOPO is its high affinity for metal ions, which makes it an effective chelating agent. Additionally, this compound is relatively easy to synthesize, making it a readily available tool for researchers. However, one limitation of 3,4-HOPO is its potential toxicity, particularly at high concentrations. Additionally, the complexation of metal ions by 3,4-HOPO can be influenced by factors such as pH and the presence of competing ligands.

Future Directions

There are several potential future directions for research involving 3,4-HOPO. One area of interest is the development of novel therapeutic agents based on this compound, particularly for the treatment of cancer and neurodegenerative diseases. Additionally, there is potential for the use of 3,4-HOPO in environmental remediation, particularly for the removal of heavy metals from contaminated soil and water. Finally, further research is needed to fully understand the mechanisms of action of 3,4-HOPO and to identify any potential side effects or limitations associated with its use.

Synthesis Methods

The synthesis of 3,4-HOPO can be achieved through a variety of methods, including the reaction of 3-hydroxypyridin-4-one with 1,2-dibromoethane, or the reaction of 2,3-pyridinedicarboxylic acid with nitric acid and hydrogen peroxide. However, the most common method involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with hydroxylamine hydrochloride in the presence of sodium acetate.

Scientific Research Applications

One of the most promising applications of 3,4-HOPO is in the field of medicine. This compound has been shown to possess potent anti-cancer properties, as it is able to chelate iron ions that are essential for the growth and proliferation of cancer cells. Additionally, 3,4-HOPO has been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(3-hydroxypyridin-2-yl)benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-8-4-3-7(6-10(8)15)11-9(14)2-1-5-12-11/h1-6,13-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUZJONHBCXHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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